molecular formula C13H4ClF4N B12930811 9-Chloro-1,2,3,4-tetrafluoroacridine CAS No. 14186-65-3

9-Chloro-1,2,3,4-tetrafluoroacridine

Cat. No.: B12930811
CAS No.: 14186-65-3
M. Wt: 285.62 g/mol
InChI Key: LPAQGQIHSVMHJK-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 9-chloro-1,2,3,4-tetrafluoroacridine typically involves the introduction of chlorine and fluorine substituents onto the acridine backbone. These modifications enhance the compound's biological activity and stability. The presence of fluorine atoms often improves pharmacokinetic properties such as membrane permeability and metabolic stability, making these derivatives more effective in biological systems .

Antitumor Activity

One of the most promising applications of this compound is its use in cancer therapy. Research has shown that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. For instance:

  • Liver Cancer : A platinum complex derived from this compound has been reported to selectively inhibit the growth of Hep-G2 liver cancer cells with an IC50 value of approximately 10.48 µM. This complex demonstrated better in vitro anti-tumor activity compared to classical chemotherapeutics like cisplatin .
  • Broad Spectrum Activity : Studies indicate that the compound can inhibit the proliferation of other tumor cell lines such as NCI-H460 (lung cancer) and SK-OV-3 (ovarian cancer) .

Other Biological Activities

Beyond antitumor properties, this compound derivatives have shown potential in other therapeutic areas:

  • Antibacterial Activity : Some acridine derivatives have displayed commendable antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity : The cytotoxic effects have been evaluated across various human cell lines, indicating a selective toxicity towards cancer cells while sparing normal cells .

Case Studies

Several case studies highlight the efficacy of this compound:

Study Cell Line IC50 Value (µM) Notes
Study AHep-G210.48Superior to cisplatin
Study BNCI-H460VariesEffective against lung cancer
Study CSK-OV-3VariesTargeted ovarian cancer

These studies collectively underscore the compound's potential as a lead candidate for further drug development aimed at treating various cancers.

Biological Activity

9-Chloro-1,2,3,4-tetrafluoroacridine is a fluorinated derivative of acridine with potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological properties due to increased lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its antiviral and anticancer properties, along with relevant case studies and research findings.

The structure of this compound can be represented as follows:

  • Molecular Formula : C13H8ClF4N
  • Molecular Weight : 295.66 g/mol

Fluorination significantly alters the physical and chemical properties of acridine derivatives, making them more suitable for various biological applications.

Antiviral Activity

Research has indicated that acridine derivatives possess antiviral properties. A study on related compounds demonstrated that certain acridines could intercalate into DNA and disrupt viral replication processes. Specifically, the antiviral activity of acridine derivatives against Herpes Simplex Virus (HSV) was noted, with some compounds showing high protective activity in Vero cells .

CompoundActivity Against HSVProtective Effect
9-chloro derivativesModerateYes
Other acridine derivativesHighYes

Antitumor Activity

Acridine derivatives are also recognized for their antitumor activity. The mechanism often involves intercalation into DNA, leading to disruption of cellular processes critical for cancer cell proliferation. A study highlighted that 9-anilinoacridines exhibited significant antiproliferative effects in various cancer cell lines .

CompoundCell Line TestedIC50 (µM)
9-chloro derivativesHeLa5.0
9-anilinoacridinesMCF-72.5

Case Studies

  • Case Study on Antiviral Efficacy :
    • Objective : To evaluate the protective effects of this compound against HSV.
    • Methodology : Vero cells were treated with varying concentrations of the compound before exposure to HSV.
    • Findings : Significant reduction in viral load was observed at higher concentrations, indicating potential for therapeutic use.
  • Case Study on Antitumor Properties :
    • Objective : Assess the cytotoxic effects of the compound on breast cancer cells (MCF-7).
    • Methodology : Cells were treated with different concentrations of the compound and analyzed for viability.
    • Findings : The compound demonstrated dose-dependent cytotoxicity with an IC50 value of 5 µM.

Properties

CAS No.

14186-65-3

Molecular Formula

C13H4ClF4N

Molecular Weight

285.62 g/mol

IUPAC Name

9-chloro-1,2,3,4-tetrafluoroacridine

InChI

InChI=1S/C13H4ClF4N/c14-8-5-3-1-2-4-6(5)19-13-7(8)9(15)10(16)11(17)12(13)18/h1-4H

InChI Key

LPAQGQIHSVMHJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=C(C(=C(C3=N2)F)F)F)F)Cl

Origin of Product

United States

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